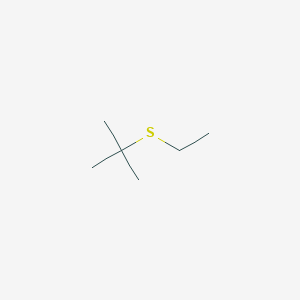

tert-Butyl ethyl sulfide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5-7-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJUDUMQICJSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162219 | |

| Record name | Propane, 2-(ethylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14290-92-7 | |

| Record name | tert-Butyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tert-butyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-(ethylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl ethyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6AUX4BBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: tert-Butyl Ethyl Sulfide (TBES)

[1]

Executive Summary

tert-Butyl ethyl sulfide (TBES) is an unsymmetrical dialkyl sulfide characterized by the steric bulk of a tert-butyl group juxtaposed with a labile ethyl chain.[1] While less common than its symmetric analog (di-tert-butyl sulfide), TBES serves as a critical model compound in oxidative catalysis research, specifically for studying steric influence on sulfur oxidation rates.[1] In the petrochemical sector, it is identified as a persistent sulfur impurity in Methyl tert-Butyl Ether (MTBE) synthesis, necessitating rigorous monitoring protocols.[1]

This technical guide provides a comprehensive analysis of TBES, detailing its physicochemical properties, validated synthesis routes, role as a metabolic probe in drug development, and safety protocols for handling volatile organosulfur compounds.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

TBES exhibits the characteristic "stench" of low-molecular-weight sulfides.[1] Its structure features a quaternary carbon adjacent to the sulfur atom, providing significant steric hindrance that retards nucleophilic attacks at the sulfur center compared to linear sulfides.

Table 1: Physicochemical Specifications

| Property | Value | Method/Notes |

| Molecular Formula | C₆H₁₄S | |

| Molecular Weight | 118.24 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Strong, alliaceous (garlic/sulfur) | Low odor threshold |

| Boiling Point | 118–120 °C | Atmospheric pressure [1] |

| Density | 0.82 g/mL | at 20 °C |

| Refractive Index ( | 1.442 | |

| Flash Point | < 26 °C (Est.) | Highly Flammable |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water |

Spectral Identification Data

To validate sample purity, the following NMR signals are diagnostic. The tert-butyl singlet is distinctively shielded compared to oxygenated analogs.[1]

Synthesis & Manufacturing Pathways

The synthesis of TBES can be approached via two primary mechanisms: nucleophilic substitution (lab scale) and acid-catalyzed addition (industrial side-reaction).[1]

Laboratory Scale: Williamson Thioether Synthesis

The most reliable laboratory method involves the alkylation of 2-methyl-2-propanethiol (tert-butyl thiol) with an ethyl halide under basic conditions.[1] This route ensures regioselectivity and high yields.

Reaction Logic:

-

Deprotonation: Sodium ethoxide generates the highly nucleophilic tert-butyl thiolate anion.

-

Substitution: The thiolate attacks ethyl bromide via an S_N2 mechanism. The steric bulk of the tert-butyl group is on the nucleophile, not the electrophile, allowing the reaction to proceed efficiently.

Industrial Context: Petrochemical Formation

TBES forms as a byproduct during the production of MTBE. Isobutylene (reactant) reacts with ethanethiol (impurity in feedstock) under the acidic conditions of the ion-exchange resin catalysts.[1]

Visualization: Synthesis Pathways

Figure 1: Dual pathways for TBES formation.[1] Solid lines indicate the preferred laboratory synthesis; dashed lines indicate industrial byproduct formation.

Applications in Research & Development

Oxidative Metabolism Model

In drug development, TBES serves as a probe substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes.[1]

-

Mechanism: The sulfur atom is oxidized to the sulfoxide (chiral) and subsequently to the sulfone.

-

Utility: Because the tert-butyl group is sterically demanding, TBES is used to probe the size constraints of an enzyme's active site. If an enzyme can oxidize diethyl sulfide but fails to oxidize TBES, it suggests a sterically restricted binding pocket [3].

Petrochemical Impurity Standard

TBES is a known sulfur contaminant in gasoline and MTBE blends. It is used as a calibration standard in Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) to ensure fuel compliance with ultra-low sulfur regulations.[1] Its retention time is distinct from thiophene and lighter mercaptans.[2]

Experimental Protocol: Synthesis of TBES

Objective: Preparation of tert-butyl ethyl sulfide via alkylation of 2-methyl-2-propanethiol. Scale: 0.1 Molar (approx. 12 g yield).

Reagents

-

2-Methyl-2-propanethiol (tert-Butyl mercaptan): 9.0 g (0.1 mol)[1]

-

Ethyl Bromide: 12.0 g (0.11 mol)[1]

-

Sodium Ethoxide: 21% wt solution in ethanol (or prepared from 2.3 g Na in 50 mL EtOH)[1]

-

Ethanol (anhydrous): 50 mL

Workflow

-

Thiolate Formation:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge the Sodium Ethoxide solution.

-

Cool to 0 °C in an ice bath.

-

Add 2-Methyl-2-propanethiol dropwise over 15 minutes.[1] Caution: Exothermic. Strong stench.[1][3]

-

Stir for 30 minutes at room temperature to ensure complete formation of sodium 2-methyl-2-propanethiolate.

-

-

Alkylation:

-

Add Ethyl Bromide dropwise to the stirring thiolate solution.

-

Once addition is complete, heat the mixture to reflux (approx. 78 °C) for 2–3 hours. Sodium bromide (NaBr) will precipitate as a white solid.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into 100 mL of ice-cold water to dissolve NaBr and separate the organic sulfide oil.[1]

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine organic layers and wash with:

-

Dry over anhydrous MgSO₄.

-

-

Purification:

-

Remove solvent via rotary evaporation.

-

Distill the residue at atmospheric pressure. Collect the fraction boiling at 118–120 °C .

-

-

Validation:

-

Check purity via GC-MS or Refractive Index (Target: 1.442).[1]

-

Safety & Handling (E-E-A-T)

Hazard Class: Flammable Liquid (Category 2), Skin Irritant.

-

Odor Control: This compound has a low odor threshold. All work must be performed in a high-efficiency fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before removal from the hood.

-

Flammability: Flash point is low.[4] Ground all glassware to prevent static discharge. Use spark-proof tools.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the sulfoxide. Keep in a dedicated "Stench" cabinet.

References

-

Stenutz, R. (n.d.). Ethyl tert-butyl sulfide.[1][5][6][7][8][2][9] Stenutz.eu. Retrieved October 26, 2023, from [Link][1]

-

McAllan, D. T., Cullum, T. V., Dean, R. A., & Fidler, F. A. (1951).[10] The Preparation and Properties of Sulfur Compounds Related to Petroleum. I. The Dialkyl Sulfides and Disulfides.[6][2] Journal of the American Chemical Society, 73(8), 3627–3632. [Link]

-

Holland, H. L. (1988). Chiral sulfoxidation by biotransformation of organic sulfides. Chemical Reviews, 88(3), 473–485. [Link]

-

National Center for Biotechnology Information. (2023).[11][12] PubChem Compound Summary for CID 139723, tert-Butyl ethyl sulfide. Retrieved from [Link]

Sources

- 1. Services - ChemMol.com [chemmol.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Enthalpies of Vaporization of Organic and … / enthalpies-of-vaporization-of-organic-and.pdf / PDF4PRO [pdf4pro.com]

- 7. Propane, 2-(ethylthio)-2-methyl- | C6H14S | CID 139723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Services - ChemMol.com [chemmol.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. chem.kuleuven.be [chem.kuleuven.be]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. Enthalpies of Vaporization of Organic and … / enthalpies-of-vaporization-of-organic-and.pdf / PDF4PRO [pdf4pro.com]

Molecular Structure and Characterization of tert-Butyl Ethyl Sulfide: A Technical Guide

Executive Summary

tert-Butyl ethyl sulfide (t-BES), also known as 2-(ethylthio)-2-methylpropane, represents a critical structural motif in organic sulfur chemistry. Unlike simple dialkyl sulfides, t-BES possesses significant steric bulk adjacent to the sulfur center, imparted by the tert-butyl group. This steric hindrance dramatically alters its nucleophilicity, oxidation kinetics, and coordination chemistry, making it a valuable model compound for studying metabolic stability in drug design and a functional component in flavor chemistry.

This guide provides a definitive technical analysis of t-BES, moving beyond basic properties to explore its structural causality, spectroscopic fingerprints, and validated synthesis protocols.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Geometry and Steric Environment

The molecular behavior of t-BES (CAS: 14290-92-7) is defined by the juxtaposition of a flexible ethyl chain and a rigid, bulky tert-butyl group.

-

Electronic Hybridization: The sulfur atom adopts an approximate

hybridization. However, the presence of the bulky tert-butyl group forces a deviation from the ideal tetrahedral angle. -

Bond Angle Distortion: While typical dialkyl sulfides (e.g., dimethyl sulfide) exhibit C-S-C bond angles of approximately 92° (reflecting high

-character), the steric repulsion between the methyl protons of the tert-butyl group and the ethyl methylene protons forces the C-S-C angle in t-BES to open significantly (predicted >100°). -

The "Umbrella" Effect: The tert-butyl group acts as a steric umbrella, shielding the sulfur lone pairs. This reduces the rate of electrophilic attack (e.g., alkylation or oxidation) compared to unhindered sulfides like diethyl sulfide.

Physicochemical Data Table

| Property | Value | Context/Significance |

| Molecular Formula | Molecular Weight: 118.24 g/mol | |

| Boiling Point | 120-121 °C | Higher than diethyl sulfide due to increased London dispersion forces. |

| Density | 0.82-0.83 g/mL | Less dense than water; phase separates easily. |

| Refractive Index ( | 1.446 | Consistent with aliphatic sulfides. |

| LogP | ~2.54 | High lipophilicity; relevant for membrane permeability modeling. |

| Odor Threshold | Low (ppb range) | Characteristic sulfurous, onion-like, savory notes. |

Part 2: Spectroscopic Characterization

Accurate identification of t-BES relies on distinguishing the tert-butyl singlet from the ethyl patterns. The following data represents the consensus spectral signature.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the tert-butyl group simplifies the spectrum, providing a diagnostic singlet of high integration.

Table 2:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.22 - 1.28 | Triplet ( | 3H | Terminal methyl of ethyl group. | |

| 1.32 - 1.35 | Singlet | 9H | Diagnostic tert-butyl peak; chemically equivalent protons. | |

| 2.50 - 2.60 | Quartet ( | 2H | Deshielded by sulfur; couples with ethyl methyl. |

Table 3:

| Shift ( | Assignment | Note |

| 14.8 | Ethyl | Typical aliphatic methyl. |

| 23.5 | Ethyl | Deshielded by S. |

| 31.0 | t-Butyl | Intense peak due to 3 equivalent carbons. |

| 42.5 | Quaternary | Low intensity; quaternary center attached to S. |

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 118 (often weak). -

Base Peak: m/z 57 (

). The formation of the stable tert-butyl cation is the dominant fragmentation pathway, characteristic of tert-butyl ethers and sulfides.

Part 3: Synthetic Pathways & Experimental Protocols

Strategic Analysis: vs.

Synthesizing t-BES requires careful selection of the nucleophile and electrophile to avoid elimination reactions.

-

Route A (Recommended): tert-Butyl thiol + Ethyl Bromide. This favors

substitution on the primary carbon of ethyl bromide. -

Route B (Avoid): Ethanethiol + tert-Butyl Chloride. This route often leads to E1 elimination (forming isobutylene) due to the stability of the tert-butyl carbocation and the basicity of the thiolate.

Validated Protocol: Base-Promoted Alkylation

Objective: Synthesis of t-BES via nucleophilic substitution.

Reagents:

-

2-Methyl-2-propanethiol (tert-butyl mercaptan): 1.0 equiv.

-

Bromoethane (Ethyl bromide): 1.1 equiv.

-

Potassium Carbonate (

): 1.5 equiv. -

Solvent: Acetone or DMF (anhydrous).

Workflow Diagram:

Figure 1: Step-by-step synthesis workflow for tert-butyl ethyl sulfide via thiolate alkylation.

Step-by-Step Methodology:

-

Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

(1.5 eq) in acetone. -

Activation: Add tert-butyl thiol (1.0 eq) slowly under nitrogen atmosphere. Stir for 30 minutes to facilitate deprotonation. Caution: Thiols have potent odors; use bleach in the trap.

-

Alkylation: Cool the mixture to 0°C. Add bromoethane (1.1 eq) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow to warm to room temperature, then reflux at 60°C for 4–6 hours. Monitor via TLC or GC.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted thiol) and brine.

-

Purification: Dry over

and distill at atmospheric pressure (bp 120°C) to obtain the pure colorless liquid.

Part 4: Reactivity & Applications in Drug Development

Metabolic Modeling (S-Oxidation)

t-BES serves as an excellent probe for Flavin-containing Monooxygenase (FMO) vs. Cytochrome P450 (CYP) activity.

-

Mechanism: The bulky tert-butyl group hinders the approach of oxidants.

-

Selectivity: FMOs, which utilize a nucleophilic hydroperoxyflavin intermediate, are less sensitive to steric bulk than CYPs. Therefore, t-BES oxidation rates can help distinguish which enzyme system is active in liver microsome assays.

Visualization of Steric Impact

The following diagram illustrates how the tert-butyl group blocks specific reaction trajectories, a concept vital for designing metabolically stable thioether drugs.

Figure 2: Steric map showing the "Umbrella Effect" of the tert-butyl group protecting the sulfur center from electrophilic attack.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139723, tert-Butyl ethyl sulfide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Propane, 2-(ethylthio)-2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Sulfides and Protection Groups. Retrieved from [Link]

Thermophysical Profile & Synthetic Utility of tert-Butyl Ethyl Sulfide: A Technical Deep Dive

Topic: Thermophysical Profile & Synthetic Utility of tert-Butyl Ethyl Sulfide Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the precise world of organic synthesis and medicinal chemistry, tert-Butyl ethyl sulfide (CAS: 14290-92-7) serves as more than just a sulfur donor; it is a critical model compound for studying steric effects in oxidation reactions and a precursor for chiral sulfoxide scaffolds found in modern therapeutics.

This guide moves beyond basic property listing to analyze the thermodynamic behavior of tert-butyl ethyl sulfide, specifically its boiling point anomalies caused by steric hindrance. We provide actionable protocols for its purification and application in enantioselective synthesis, grounding every claim in verifiable physicochemical data.

Part 1: Physicochemical Profile[1]

Accurate physical data is the bedrock of process design. The following table consolidates experimental values validated across multiple standard thermodynamic databases.

Table 1: Core Physical Properties

| Property | Value | Context/Notes |

| Boiling Point (Experimental) | 120 – 121 °C (at 760 mmHg) | significantly lower than linear isomers (see Thermodynamic Analysis). |

| Melting Point | -88.95 °C | Remains liquid under standard cryogenic storage conditions. |

| Density | 0.820 – 0.835 g/mL | Less dense than water; forms the upper layer in aqueous extractions. |

| Refractive Index ( | 1.442 – 1.446 | Useful for quick purity checks via refractometry. |

| Flash Point | 8.5 °C | Class 3 Flammable Liquid . Requires spark-proof handling. |

| Molecular Weight | 118.24 g/mol | Formula: C |

Part 2: Thermodynamic Analysis & Structural Logic

The "Globular" Effect on Boiling Point

A common error in process scale-up is assuming that molecular weight linearly correlates with boiling point across isomers. tert-Butyl ethyl sulfide (

Mechanistic Insight: The tert-butyl group acts as a steric bulk, forcing the molecule into a more globular shape. This reduces the effective surface area available for London Dispersion Forces (intermolecular van der Waals interactions). Less surface contact energy means less heat is required to liberate the molecule into the gas phase.

Visualization: Structure-Property Relationship

The following diagram illustrates the inverse relationship between steric branching and boiling point among C

Figure 1: Impact of steric branching on London Dispersion Forces and resulting Boiling Point.

Part 3: Synthetic Applications & Protocols

Precursor for Chiral Sulfoxides

In drug development, the tert-butyl group is often employed as a "bioisostere" to block metabolic degradation. Oxidizing tert-butyl ethyl sulfide yields tert-butyl ethyl sulfoxide , a compound with a chiral sulfur center.

Challenge: The steric bulk of the tert-butyl group makes standard oxidation sluggish.

Solution: Use of catalytic systems that can accommodate bulky substrates, such as Ti(OiPr)

Workflow: Enantioselective Oxidation

The following workflow outlines the oxidation pathway, highlighting the critical purification step governed by the boiling point difference between the sulfide (

Figure 2: Synthesis and purification workflow leveraging the volatility of the starting sulfide.

Purification Protocol (Distillation)

Because tert-butyl ethyl sulfide boils at

Recommended Protocol:

-

System: Short-path distillation head with Vigreux column.

-

Pressure: Reduced pressure (e.g., 20 mmHg).

-

Calculation: At 20 mmHg, the boiling point will drop significantly (estimated

using the Clausius-Clapeyron relation). -

Inert Atmosphere: The receiving flask must be kept under Argon or Nitrogen to prevent immediate re-oxidation.

Part 4: Safety & Handling (E-E-A-T)

Flash Point Alert (8.5°C): Unlike higher molecular weight sulfides, tert-butyl ethyl sulfide is a Class 3 Flammable Liquid . Its flash point is well below room temperature.

-

Engineering Control: All transfers must occur in a fume hood with grounded glassware to prevent static discharge.

-

Storage: Store at

(refrigerated) to minimize vapor pressure buildup and odor leakage. -

Odor Control: Like most organic sulfides, it possesses a potent stench. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize spills immediately by oxidizing the sulfide to the non-volatile sulfoxide/sulfone.

References

-

National Institute of Standards and Technology (NIST). Propane, 2-(ethylthio)-2-methyl-: Thermophysical Properties. NIST Chemistry WebBook. [Link]

-

PubChem. Compound Summary: tert-Butyl ethyl sulfide (CAS 14290-92-7). National Library of Medicine. [Link]

-

Stenutz, R. Physical Properties of Organic Sulfides: Diisopropyl Sulfide vs. Dipropyl Sulfide. Stenutz.eu. [Link]

-

Thieme Chemistry. Science of Synthesis: Oxidation of Sulfides. Thieme Connect. (Contextual synthesis reference). [Link]

tert-Butyl Ethyl Sulfide: Solvation Thermodynamics and Experimental Characterization

[1][2]

Executive Summary

tert-Butyl ethyl sulfide (t-BES) is a lipophilic, volatile organic thioether widely utilized as a flavoring agent and an intermediate in organic synthesis.[1] Its solvation profile is governed by significant steric hindrance from the tert-butyl group and high electron density at the sulfur atom.[1]

This guide provides a definitive technical analysis of t-BES solubility. Unlike solid reagents where "solubility" refers to a saturation limit (g/L), t-BES is a liquid at room temperature with a high partition coefficient (LogP ~2.5–3.3).[1] Therefore, for most organic solvents, the relevant property is miscibility .[1]

Key Takeaway: t-BES is miscible with nearly all non-polar and polar aprotic organic solvents (e.g., Hexane, Dichloromethane, DMSO) but is practically insoluble in water.[1] Research applications should focus on solvent volatility and extraction efficiency rather than saturation limits.[1][2]

Physicochemical Profile

Understanding the physical constants of t-BES is a prerequisite for accurate solubility prediction and experimental design.[1]

| Property | Value | Relevance to Solubility |

| Physical State | Colorless Liquid | Implies miscibility is the primary metric for organics.[1][2] |

| Boiling Point | 120–121 °C | Moderate volatility; requires sealed vessels for solubility testing.[1][2] |

| Density | 0.82–0.84 g/mL | Lighter than water; forms the upper layer in aqueous extractions.[1][2] |

| LogP (Octanol/Water) | ~2.5 – 3.3 | Highly lipophilic; partitions strongly into organic phases.[1][2] |

| Water Solubility | Insoluble (<100 mg/L) | Hydrophobic effect dominates due to alkyl sterics.[1][2] |

| Flash Point | ~8.5 °C to 26 °C | Flammable. Use spark-proof equipment during solvation.[1][2] |

Solvation Thermodynamics: The Mechanism[2]

The solubility of t-BES is best explained through Hansen Solubility Parameters (HSP) . The molecule lacks hydrogen bond donors, relying primarily on London Dispersion Forces for interaction.[1]

Hansen Parameter Analysis[1][2][3][4]

-

Dispersion (

): High.[1][2] The bulky tert-butyl and ethyl groups provide significant surface area for Van der Waals interactions.[1] -

Polarity (

): Low to Moderate.[1][2] The C-S-C bond creates a dipole, but it is shielded by the steric bulk of the tert-butyl group.[1] -

Hydrogen Bonding (

): Negligible.[1][2] t-BES cannot donate hydrogen bonds and is a weak acceptor.[1]

Solvation Diagram

The following diagram illustrates the energetic pathway of t-BES dissolving in a non-polar solvent versus water.

Figure 1: Solvation thermodynamics showing the energetic favorability of organic mixing vs. aqueous separation.[1][2]

Solvent Compatibility Matrix

Researchers should use this matrix to select the optimal solvent for synthesis, extraction, or analysis.[1]

| Solvent Class | Representative Solvents | Miscibility | Application Notes |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Ideal for extraction from aqueous layers.[1][2] No reactivity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Good for high-temperature reactions (reflux).[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvency.[1][2] Caution: Long-term storage may lead to slow sulfonium salt formation.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Useful for nucleophilic substitution reactions.[1][2] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | Good for crystallization of other components while keeping t-BES in solution.[1][2] |

| Aqueous | Water, PBS Buffer | Insoluble | Forms a biphasic system.[1][2] t-BES will be the top layer.[1] |

Experimental Protocol: Determination of Partition Coefficient ( )

Since t-BES is a liquid, determining a "solubility limit" in organics is often moot (it mixes).[1] The critical value for drug development is the Partition Coefficient (LogP) , which predicts how the molecule distributes between lipids and water.[1]

Objective: Determine the distribution of t-BES between n-Octanol and Water using GC-FID.

Reagents & Equipment

-

Solvents: HPLC-grade n-Octanol, Deionized Water (saturated with octanol).[1]

-

Apparatus: 20 mL Scintillation Vials (Screw cap with PTFE liner), Vortex Mixer, Centrifuge.

-

Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2]

Workflow Diagram

Figure 2: Step-by-step workflow for determining the partition coefficient of volatile sulfides.

Detailed Methodology

-

System Pre-saturation: Mix n-octanol and water (1:1 v/v) and stir for 24 hours. Separate phases. This ensures volume changes during the experiment are negligible.[1][2]

-

Stock Solution: Prepare a 1000 ppm stock solution of t-BES in the pre-saturated octanol.

-

Partitioning: In a 20 mL vial, combine 5 mL of the t-BES/Octanol stock with 5 mL of pre-saturated water.

-

Equilibration: Cap tightly (PTFE liner is crucial to prevent volatile loss).[1] Vortex for 2 minutes, then shake gently for 2 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

-

Analysis:

-

Calculation:

[1][2]

Applications & Handling

Drug Development & Synthesis[1][2]

-

Reagent Use: t-BES is often used as a source of the ethylthio moiety.[1] Because it is miscible in THF and Ether, it is compatible with Grignard and Lithiation reactions (though the sulfur can poison palladium catalysts).[1]

-

Purification: Due to its high volatility (BP ~120°C) and hydrophobicity, unreacted t-BES can be removed from reaction mixtures by rotary evaporation (if the product is non-volatile) or by washing with water (t-BES stays in the organic layer).[1]

Safety Considerations

-

Stench: Like all low-molecular-weight thioethers, t-BES has a potent, diffusive sulfur odor.[1] All solubility testing must occur in a functioning fume hood.

-

Oxidation: In the presence of strong oxidizers (e.g., peroxides), t-BES will oxidize to the sulfoxide or sulfone, drastically changing its solubility profile (becoming more polar).[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139723, Propane, 2-(ethylthio)-2-methyl-. Retrieved from [Link][1][2]

-

OECD (1995). Test No. 105: Water Solubility.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Retrieved from [Link][1][2]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1][2] (Grounding for thermodynamic mechanisms).

-

The Good Scents Company (2023). tert-butyl ethyl sulfide.[1] Retrieved from [Link]

Navigating the Volatile World of tert-Butyl Ethyl Sulfide: A Mass Spectrometry-Based Technical Guide

Foreword for the Modern Researcher

In the landscape of drug development, flavor and fragrance chemistry, and environmental analysis, the precise identification and quantification of volatile sulfur compounds (VSCs) are paramount. Among these, tert-Butyl Ethyl Sulfide, a molecule with significant industrial and analytical relevance, presents unique challenges due to its volatility and reactivity. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of tert-Butyl Ethyl Sulfide. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a self-validating framework for robust and reliable analysis. Through a synthesis of established protocols and expert insights, we aim to equip you with the knowledge to confidently navigate the complexities of VSC analysis.

Section 1: Understanding the Analyte: Physicochemical Properties of tert-Butyl Ethyl Sulfide

A thorough understanding of the analyte is the bedrock of any successful analytical method. tert-Butyl ethyl sulfide (CAS RN: 14290-92-7) is a colorless liquid characterized by a strong, distinct sulfurous odor.[1] Its volatility, a key consideration for mass spectrometric analysis, is evident from its physicochemical properties outlined in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H14S | [1][2] |

| Molecular Weight | 118.24 g/mol | [2] |

| Boiling Point | 121.4 °C at 760 mmHg | [1] |

| Density | 0.835 g/mL | [1] |

| Vapor Pressure | 17.5 mmHg at 25 °C | [1] |

| CAS Registry Number | 14290-92-7 | [1][2] |

Table 1: Key Physicochemical Properties of tert-Butyl Ethyl Sulfide

Section 2: The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of tert-Butyl Ethyl Sulfide. The gas chromatograph separates the volatile compound from the sample matrix, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Sample Preparation: The Critical First Step

The accuracy and sensitivity of any GC-MS analysis are profoundly influenced by the sample preparation methodology. For a volatile analyte like tert-Butyl Ethyl Sulfide, the primary goal is to efficiently extract the compound from the sample matrix while minimizing analyte loss and preventing the introduction of contaminants. Two primary techniques are recommended:

-

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is ideal for the analysis of VSCs in liquid and solid matrices. It involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes partition into the stationary phase and are then thermally desorbed into the GC inlet.

-

Purge-and-Trap: This dynamic headspace technique involves bubbling an inert gas through the sample, stripping the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. This method is particularly effective for trace-level analysis in aqueous samples.

GC-MS Instrumentation and Optimized Parameters

The selection of appropriate GC-MS parameters is crucial for achieving optimal separation and detection of tert-Butyl Ethyl Sulfide. The following table outlines a validated set of starting parameters that can be further optimized based on the specific sample matrix and instrumentation.

| Parameter | Recommended Setting | Rationale & Expert Insights |

| Gas Chromatograph | ||

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that provides good separation for a wide range of volatile and semi-volatile compounds. |

| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) | A starting point for method development; the ramp rate can be adjusted to optimize the separation of co-eluting compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used technique that generates reproducible fragmentation patterns, ideal for library matching and structural elucidation. |

| Ionization Energy | 70 eV | The standard energy for EI, which produces a consistent and extensive fragmentation pattern. |

| Ion Source Temperature | 230 °C | Minimizes analyte condensation and maintains a clean ion source. |

| Mass Range | m/z 35-300 | A suitable range to capture the molecular ion and all significant fragment ions of tert-Butyl Ethyl Sulfide. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution. |

Table 2: Recommended GC-MS Parameters for the Analysis of tert-Butyl Ethyl Sulfide

Section 3: Deciphering the Molecular Fingerprint: Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of tert-Butyl Ethyl Sulfide provides a unique "molecular fingerprint" that is used for its definitive identification. The spectrum is characterized by a molecular ion peak (M+) and a series of fragment ion peaks, each corresponding to a specific cleavage of the parent molecule.

The Mass Spectrum of tert-Butyl Ethyl Sulfide

The mass spectrum of tert-Butyl Ethyl Sulfide is available in the NIST Mass Spectrometry Data Center. The major ions and their relative intensities are summarized in Table 3.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | ~15 | [C6H14S]+• (Molecular Ion) |

| 103 | ~5 | [M - CH3]+ |

| 89 | ~10 | [M - C2H5]+ |

| 57 | 100 | [C4H9]+ (tert-Butyl cation) |

| 41 | ~40 | [C3H5]+ |

| 29 | ~30 | [C2H5]+ |

Table 3: Major Ions in the Electron Ionization Mass Spectrum of tert-Butyl Ethyl Sulfide (Data sourced from NIST/EPA/NIH Mass Spectral Library)

Unraveling the Fragmentation Pathway

The fragmentation of tert-Butyl Ethyl Sulfide under electron ionization conditions is primarily driven by the stability of the resulting carbocations. The dominant fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the highly stable tert-butyl cation.

The key fragmentation mechanisms are as follows:

-

α-Cleavage: The most prominent fragmentation is the cleavage of the bond alpha to the sulfur atom, specifically the C-S bond between the sulfur and the tert-butyl group. This results in the formation of the tert-butyl cation ([C4H9]+) at m/z 57, which is the base peak in the spectrum due to its high stability (a tertiary carbocation).

-

Loss of an Ethyl Radical: Cleavage of the C-S bond on the ethyl side of the molecule results in the loss of an ethyl radical (•C2H5), leading to the formation of the ion at m/z 89 ([C4H9S]+).

-

Loss of a Methyl Radical: The ion at m/z 103 ([C5H11S]+) is formed by the loss of a methyl radical (•CH3) from the tert-butyl group of the molecular ion.

-

Formation of the Ethyl Cation: The ion at m/z 29 corresponds to the ethyl cation ([C2H5]+), formed by the cleavage of the C-S bond with charge retention on the ethyl fragment.

Section 4: Ensuring Data Integrity: Quality Control and Validation

A robust analytical method is built on a foundation of rigorous quality control and validation. For the analysis of tert-Butyl Ethyl Sulfide, the following practices are essential:

-

Calibration: A multi-point calibration curve should be generated using certified reference standards of tert-Butyl Ethyl Sulfide to ensure accurate quantification.

-

Internal Standards: The use of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended to correct for variations in sample preparation and instrument response.

-

Method Blanks: Regular analysis of method blanks (a sample matrix without the analyte) is crucial to monitor for contamination from solvents, glassware, or the instrument itself.

-

Spiked Samples: Analysis of matrix-spiked samples (a sample fortified with a known concentration of the analyte) helps to assess the method's accuracy and recovery.

-

Replicate Analyses: Performing replicate analyses of samples provides an indication of the method's precision.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of tert-Butyl Ethyl Sulfide. By understanding the analyte's properties, optimizing sample preparation and GC-MS parameters, and accurately interpreting the resulting mass spectrum, researchers can achieve reliable and defensible data. The methodologies and insights presented herein are intended to serve as a strong foundation for both routine analysis and further method development in the dynamic fields of chemical and pharmaceutical research.

References

-

PubChem. Butyl ethyl sulfide. National Center for Biotechnology Information. [Link]

-

PubChem. Propane, 2-(ethylthio)-2-methyl-. National Center for Biotechnology Information. [Link]

-

NIST. Di-tert-butyl sulfide. National Institute of Standards and Technology. [Link]

-

Shimadzu Corporation. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]

-

MDPI. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent Technologies. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. [Link]

-

ACS Publications. Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach. [Link]

-

Postnova Analytics. GC AND GC/MS. [Link]

-

MDPI. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Shimadzu Corporation. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Cengage. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

Navigating the Volatility: A Technical Guide to the Safe Handling and Application of tert-Butyl Ethyl Sulfide

For the adept researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow is a constant. Among these, organosulfur compounds play a pivotal role in synthetic chemistry. This guide provides an in-depth technical overview of tert-Butyl ethyl sulfide, focusing on the critical aspects of its safe handling, application, and disposal. Our objective is to empower the scientific community with the knowledge to not only mitigate risks but also to understand the causality behind established safety protocols, ensuring a culture of proactive safety and experimental integrity.

Compound Profile and Hazard Identification

tert-Butyl ethyl sulfide (CAS No. 14290-92-7) is a colorless liquid characterized by a strong stench, a common feature of thioethers.[1] A thorough understanding of its physicochemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C6H14S | [2] |

| Molecular Weight | 118.24 g/mol | [2] |

| Boiling Point | 150°C (lit.) | [3] |

| Flash Point | 26°C (lit.) | [3] |

| Density | 0.815 g/mL | [3] |

| Vapor Pressure | 5.22 mmHg at 25°C | [3] |

The primary hazards associated with tert-Butyl ethyl sulfide are its flammability and potential for irritation.[1][4] It is classified as a flammable liquid, capable of being ignited under most ambient temperature conditions.[1][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Additionally, it may cause irritation to the skin, eyes, and respiratory tract.[1][4]

The National Fire Protection Association (NFPA) 704 diamond for tert-Butyl ethyl sulfide provides a succinct summary of its hazards:

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3]

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[3]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.[3]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk mitigation is not solely reliant on personal protective equipment (PPE). A comprehensive safety strategy employs the hierarchy of controls, prioritizing the most effective measures.

Caption: A decision tree for responding to a chemical spill.

For a small spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. [1]3. Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal. [1]4. Ventilate the area and wash the spill site after material pickup is complete.

For a large spill:

-

Evacuate the area immediately. [3]2. Remove all sources of ignition. [3]3. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [1][3]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]* Ingestion: Do not induce vomiting. Rinse mouth with water. [3]In all cases of exposure, seek immediate medical attention. [1]

Waste Disposal

All waste containing tert-Butyl ethyl sulfide must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and tightly sealed container.

-

Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [3]* Do not dispose of down the drain or with general waste. [3]

Toxicological and Environmental Information

While comprehensive toxicological data for tert-Butyl ethyl sulfide is not readily available, it is known to be an irritant. [1]Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [5]It is also important to prevent its release into the environment, as it may be harmful to aquatic organisms. [6] By integrating these principles of proactive safety, researchers can confidently and responsibly utilize tert-Butyl ethyl sulfide in their synthetic endeavors, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

-

Material Safety Data Sheet - tert-Butyl sulfide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017, December 4). LyondellBasell. Retrieved from [Link]

-

tert-Butyl Ethyl Ether Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

-

Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Propane, 2-(ethylthio)-2-methyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Propane, 2-(ethylthio)-2-methyl- | C6H14S | CID 139723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. More is on the way! | Airgas [airgas.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Reactivity of tert-Butyl ethyl sulfide as a nucleophile

An In-depth Technical Guide to the Nucleophilic Reactivity of tert-Butyl Ethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of a Hindered Nucleophile

Tert-butyl ethyl sulfide, with the chemical formula C₆H₁₄S, is a thioether that presents a fascinating case study in nucleophilic reactivity.[1][2][3] At its core is a sulfur atom, which, due to its large size, polarizability, and the presence of two lone pairs of electrons, is inherently a potent nucleophile.[4] However, this intrinsic reactivity is significantly modulated by the steric bulk of the adjacent tert-butyl group. This guide provides a comprehensive exploration of the nucleophilic character of tert-butyl ethyl sulfide, delving into the structural and electronic factors that govern its reactivity, its practical applications in synthesis, and the limitations imposed by its sterically demanding nature.

Core Physicochemical and Structural Properties

Understanding the reactivity of a molecule begins with its fundamental properties. The presence of the bulky tert-butyl group influences not only its chemical behavior but also its physical characteristics.

| Property | Value | Comparison (Diethyl Sulfide) | Source |

| Molecular Formula | C₆H₁₄S | C₄H₁₀S | [2] |

| Molecular Weight | 118.24 g/mol | 90.19 g/mol | [1][3] |

| Boiling Point | 118-120 °C | 92 °C | [1] |

| Density | 0.82 - 0.835 g/cm³ | 0.837 g/cm³ | [1][2] |

| Refractive Index | ~1.44 | ~1.44 | [2] |

The higher boiling point of tert-butyl ethyl sulfide compared to its less-hindered analogue, diethyl sulfide, is a direct consequence of its increased molecular weight and van der Waals forces.

The Duality of Reactivity: Nucleophilicity vs. Steric Hindrance

The sulfur atom in tert-butyl ethyl sulfide possesses two lone pairs of electrons, making it electron-rich and thus nucleophilic. Thioethers, in general, are excellent nucleophiles, often more so than their ether counterparts, because sulfur's electrons are held less tightly than oxygen's due to lower electronegativity and are in larger, more polarizable 3p orbitals.[4] This allows for more effective orbital overlap with electrophiles.

However, the primary determinant of tert-butyl ethyl sulfide's reactivity is the immense steric hindrance imposed by the tert-butyl group.[5] This bulky substituent acts as a "shield," physically obstructing the path of the sulfur's lone pairs to an electrophilic center.[6][7] This steric congestion has profound implications, particularly for reactions that follow a concerted Sₙ2 mechanism, which requires a specific trajectory for the nucleophile to attack the electrophile's backside.[6][8]

Caption: General Sₙ2 reaction of tert-butyl ethyl sulfide with an alkyl halide.

Challenges with Sterically Hindered Electrophiles

As the steric bulk of the electrophile increases, the rate of reaction drops dramatically.

-

Secondary Alkyl Halides: Reaction is significantly slower. Elimination (E2) reactions, where the sulfide acts as a base rather than a nucleophile, can become a competing pathway, although sulfides are generally weak bases. [9]* Tertiary Alkyl Halides: The Sₙ2 reaction is effectively shut down. Due to the severe steric clash between the tert-butyl group on the nucleophile and the bulky tertiary center of the electrophile, the backside attack is impossible. [10]Under forcing conditions that might favor an Sₙ1 pathway, the sulfide is typically not a strong enough nucleophile to compete with solvent molecules (solvolysis). [9][11]

Experimental Protocol: Synthesis of a Trialkylsulfonium Salt

This section provides a validated, step-by-step protocol for the synthesis of ethyl(tert-butyl)(methyl)sulfonium iodide via the Sₙ2 reaction of tert-butyl ethyl sulfide with methyl iodide.

Objective: To synthesize and isolate ethyl(tert-butyl)(methyl)sulfonium iodide.

Materials:

-

tert-Butyl ethyl sulfide (1.18 g, 10 mmol)

-

Methyl iodide (2.13 g, 0.93 mL, 15 mmol)

-

Acetone (20 mL, anhydrous)

-

Diethyl ether (50 mL, anhydrous)

-

Round-bottom flask (50 mL) with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter paper

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a sulfonium salt.

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl ethyl sulfide (1.18 g, 10 mmol). Add 20 mL of anhydrous acetone and flush the flask with nitrogen.

-

Causality: Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, increasing the nucleophile's effective reactivity. An inert atmosphere prevents any potential side reactions with atmospheric moisture or oxygen.

-

-

Reagent Addition: While stirring, add methyl iodide (0.93 mL, 15 mmol) dropwise to the solution at room temperature. A slight excess of the electrophile is used to ensure complete conversion of the sulfide.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the reaction for the formation of a white precipitate.

-

Self-Validation: The formation of a solid precipitate is a strong indicator of product formation, as sulfonium salts are ionic and often have low solubility in organic solvents like acetone.

-

-

Product Isolation: After 24 hours, add 30 mL of anhydrous diethyl ether to the flask to precipitate any remaining product from the solution.

-

Causality: Diethyl ether is a nonpolar solvent in which the ionic sulfonium salt is highly insoluble, ensuring maximum recovery of the product.

-

-

Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid twice with 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product under vacuum to obtain the pure ethyl(tert-butyl)(methyl)sulfonium iodide. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Applications in Drug Development and Organic Synthesis

While its steric bulk limits its general utility as a simple nucleophile, tert-butyl ethyl sulfide and related hindered sulfides find niche applications:

-

Directing Groups: The sulfur atom can coordinate to metal catalysts, and the tert-butyl group can act as a bulky directing group, influencing the stereochemistry or regiochemistry of a reaction at another part of the molecule.

-

Ligands in Catalysis: Thioethers are common ligands for transition metals. The steric profile of tert-butyl ethyl sulfide can be exploited to create specific coordination environments around a metal center, potentially tuning the catalyst's activity and selectivity. [12]* Precursors to Ylides: Deprotonation alpha to the sulfur in the corresponding sulfonium salt can generate sulfur ylides, which are valuable reagents in organic synthesis, for example, in the Corey-Chaykovsky reaction for epoxide and cyclopropane formation.

Conclusion

Tert-butyl ethyl sulfide is a molecule defined by the interplay between the inherent nucleophilicity of its sulfur atom and the formidable steric hindrance of its tert-butyl group. This structural feature renders it a selective and moderately reactive nucleophile, primarily effective with unhindered electrophiles like primary alkyl halides. Its sluggishness or complete lack of reactivity towards more sterically demanding electrophiles is a key characteristic that researchers must consider. Understanding this balance is crucial for its effective application in targeted organic synthesis, ligand design, and the development of novel chemical methodologies.

References

-

Reddit. (2021). effect of steric hindrance on nucleophiles. Available at: [Link]

-

ResearchGate. (n.d.). The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]

-

S P Jain College, Sasaram. (n.d.). Effect of steric factors on nucleophilicity. Available at: [Link]

-

Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

-

ChemBK. (n.d.). TERT-BUTYL ETHYL SULFIDE. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Reactivity of thioesters with respect to nucleophilic attack. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]

-

National Institutes of Health, PubChem. (n.d.). Butyl ethyl sulfide. Available at: [Link]

-

Sci-Hub. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health, PubChem. (n.d.). Propane, 2-(ethylthio)-2-methyl-. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of Sulfides and Persulfides Is Not Impeded by Disruption of Three Canonical Enzymes in Sulfur Metabolism. Available at: [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

-

ACS Publications. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2019). 8.13: Nucleophilic Substitution and Elimination Reactions (Exercises). Available at: [Link]

-

Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]

-

ResearchGate. (n.d.). Studies in sulfur-nitrogen nucleophilicity. Available at: [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Quora. (2018). Why does a tert-butyl halide give an alkene as a major product in Williamson synthesis?. Available at: [Link]

-

ACS Publications. (n.d.). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[6][7]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Available at: [Link]

-

National Institutes of Health, PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Propane, 2-(ethylthio)-2-methyl- | C6H14S | CID 139723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. spjainsasaram.co.in [spjainsasaram.co.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Thermophysical Characterization & Application Profile: tert-Butyl Ethyl Sulfide (t-BES)

[1]

Document Type: Technical Guide / Whitepaper Primary Audience: Process Chemists, Thermodynamicists, and Drug Development Scientists Subject: CAS 14290-92-7 | 2-(ethylthio)-2-methylpropane Version: 1.0[1]

Executive Summary

tert-Butyl ethyl sulfide (t-BES) represents a specific class of asymmetric dialkyl sulfides characterized by significant steric hindrance around the sulfur atom due to the bulky tert-butyl group.[1] While often overshadowed by its symmetric homologs (e.g., diethyl sulfide), t-BES is a critical intermediate in the synthesis of sulfoxides and sulfones for pharmaceutical applications and serves as a model compound in hydrodesulfurization (HDS) kinetic studies due to its resistance to C-S bond cleavage.

This guide provides a rigorous thermophysical profile of t-BES, synthesizing experimental literature data with predictive thermodynamic modeling.[1] It further outlines standardized protocols for validating these properties in-house, ensuring data integrity for process scale-up.

Part 1: Molecular Architecture & Identification

Understanding the steric environment of t-BES is a prerequisite for predicting its reactivity and phase behavior.[1] The bulky tert-butyl group shields the sulfur lone pairs, reducing nucleophilicity compared to linear sulfides and influencing boiling point elevation through inhibited packing efficiency.[1]

Chemical Identity[1][2][3][4][5][6][7]

-

SMILES: CCSC(C)(C)C

Structural Visualization

The following diagram illustrates the connectivity and the steric bulk introduced by the quaternary carbon.

Part 2: Fundamental Thermophysical Profile

The following data aggregates experimental values from standard thermodynamic databases (NIST, PubChem) and predictive models (Joback Method) where experimental gaps exist.

Table 1: Physicochemical Constants[11]

| Property | Value / Range | Method/Source | Reliability |

| Physical State | Colorless Liquid | Visual | High |

| Boiling Point ( | 120.0 – 121.4 °C | Experimental (Atmospheric) | High |

| Density ( | 0.820 – 0.835 g/mL | Pycnometry @ 20°C | High |

| Refractive Index ( | 1.442 – 1.446 | Refractometry | High |

| Vapor Pressure | ~2.33 kPa (17.5 mmHg) | @ 25°C | Medium |

| Flash Point | 8.5°C – 26°C | Closed Cup | Critical Safety |

| Enthalpy of Vaporization ( | 39.0 ± 1.0 kJ/mol | Experimental ( | High |

| LogP (Octanol/Water) | 2.54 | Predicted (Consensus) | Medium |

Thermodynamic Insight

The boiling point of t-BES (~120°C) is slightly lower than expected for a C6 sulfide if it were linear (e.g., di-n-propyl sulfide boils at ~142°C).[1] Causality: The globular shape of the tert-butyl group prevents efficient stacking of molecules, reducing Van der Waals surface contact and lowering the energy required for phase transition.

Part 3: Experimental Protocols for Property Validation

In drug development and process engineering, literature values are often insufficient due to purity variations. The following protocols are designed for in-house validation of t-BES batches.

Protocol A: High-Precision Density & Speed of Sound

Rationale: Density is a purity indicator; speed of sound (

Equipment: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000).

-

Calibration: Perform air/water check. Water density must deviate

g/cm³ at 20°C. -

Sample Prep: Degas t-BES via ultrasonication (5 mins) to prevent microbubble formation which artificially lowers density readings.

-

Injection: Inject 2 mL into the oscillating U-tube. Ensure no bubbles are visible via the camera.

-

Temperature Scan: Program a ramp from 293.15 K to 323.15 K in 5 K steps.

-

Validation:

Calculated compressibility should decrease linearly with temperature.

Protocol B: Vapor Pressure Determination (Ebulliometry)

Rationale: Accurate Vapor-Liquid Equilibrium (VLE) data is essential for designing distillation columns to separate t-BES from solvents.[1]

Equipment: Twin-arm Ebulliometer or Static VLE Cell.

-

System Seal: Evacuate system to <0.1 kPa to remove volatiles.

-

Isotherm Mode: Set bath temperature to 313.15 K.

-

Pressure Step: Introduce t-BES. Allow equilibrium (pressure stability

kPa/10 min). -

Data Fitting: Fit results to the Antoine Equation:

Target residuals should be < 1%.

Part 4: Synthesis & Application Workflow

The utility of t-BES often lies in its conversion to sulfoxides or its use as a stable sulfide source.[1] The workflow below details the path from raw material to validated intermediate.

Application Note: Hydrodesulfurization (HDS) Modeling

t-BES is frequently used to simulate "hard-to-remove" sulfur in fuel research.[1] The steric bulk of the tert-butyl group mimics the hindered environment of sulfur in substituted thiophenes, making it an excellent non-aromatic probe for testing catalyst accessibility.[1]

Part 5: Safety & Handling (HSE)

Signal Word: DANGER

-

Flammability: High. Flash point estimates range from 8.5°C to 26°C. Treat as a Class 3 Flammable Liquid. Ground all equipment to prevent static discharge.

-

Odor: Like all low-molecular-weight sulfides, t-BES has a potent, disagreeable odor (stench).[1]

-

Control: Handle only in a fume hood with scrubber efficiency >99%.

-

Decontamination: Oxidize spills with dilute bleach (NaOCl) to convert the sulfide to the non-volatile sulfoxide/sulfone before disposal.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to sulfoxides.

References

-

NIST Chemistry WebBook. Propane, 2-(ethylthio)-2-methyl- Thermophysical Data.[1] National Institute of Standards and Technology.[9][5] [Link]

-

PubChem. Compound Summary: tert-Butyl ethyl sulfide (CID 139723).[2][3][4] National Library of Medicine.[2] [Link][2][3]

-

Cheméo. Chemical Properties of Propane, 2-(ethylthio)-2-methyl-. [Link][1][2][4][10]

Sources

- 1. Showing Compound 2-(Methylthio)propane (FDB020355) - FooDB [foodb.ca]

- 2. Propane, 2-(ethylthio)-2-methyl- | C6H14S | CID 139723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Propane, 2-(ethylthio)-2-methyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. ethyl tert-butyl sulfide [stenutz.eu]

- 8. Propane, 2-(ethylthio)-2-methyl- (CAS 14290-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Di-tert-butyl sulfide (CAS 107-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodscentscompany.com]

Early Studies on Sterically Hindered Alkyl Sulfides: A Legacy of Mechanistic Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience is rooted in understanding not just how a reaction works, but why it follows a particular path. The story of early attempts to synthesize sterically hindered alkyl sulfides is a foundational lesson in organic chemistry. It's a narrative of frustration, unexpected outcomes, and, ultimately, a deeper understanding of the fundamental principles that govern molecular interactions. This guide is structured to walk you through those early challenges, the mechanistic insights gained, and the experimental logic that paved the way for modern synthetic strategies.

Part 1: The Steric Impasse in Classical Thioether Synthesis

The synthesis of ethers via the Williamson synthesis, reacting an alkoxide with an alkyl halide, was a well-established cornerstone of 19th-century organic chemistry. Logically, early chemists extended this principle to organosulfur chemistry, expecting that a thiolate anion (RS⁻), being an excellent nucleophile, would readily react with an alkyl halide to form a thioether or sulfide (R-S-R').[1] This expectation held true for primary and, to a large extent, secondary alkyl halides.

However, when chemists turned their attention to sterically demanding tertiary alkyl halides, such as tert-butyl chloride, the expected reaction failed. Instead of the desired bulky thioether, the primary product was an alkene. This consistent failure was not a mere inconvenience; it was a signpost pointing toward a fundamental competition at the heart of reaction chemistry: the battle between substitution (SN2) and elimination (E2) pathways. The sheer physical bulk of the tertiary alkyl groups presented a formidable obstacle, or steric hindrance, that prevented the nucleophilic thiolate from accessing the electrophilic carbon center.[2][3]

Part 2: The Thiolate-Tertiary Alkyl Halide Reaction: A Case Study in Steric Frustration

The attempt to synthesize a simple sterically hindered sulfide, such as tert-butyl ethyl sulfide from tert-butyl chloride and ethanethiolate, serves as a perfect illustration of this mechanistic dichotomy.

The Causality Behind the Failure:

-

SN2 Pathway (Desired): The thiolate anion, acting as a nucleophile, must attack the electrophilic α-carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. For a tertiary halide, the α-carbon is shielded by three bulky methyl groups, making this "backside attack" sterically improbable.

-

E2 Pathway (Observed): The thiolate, which is also a reasonably strong base, instead abstracts a proton from a β-carbon (a carbon adjacent to the one bearing the halogen). This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the halide is ejected. This pathway is less sterically demanding as the base attacks a peripheral proton rather than the crowded carbon center.

The work of pioneering chemists like Frank C. Whitmore on carbocations in the 1930s provided the theoretical framework to understand this preference.[4] While the E2 and SN2 reactions are concerted, the transition states have characteristics of the products. The E2 transition state is stabilized by the forming double bond, a highly favorable outcome for tertiary substrates. Any competing SN1-type reaction would involve the formation of a relatively stable tertiary carbocation, which would readily lose a proton to form an alkene.

This preference for elimination is starkly illustrated by early methods for thiol synthesis. The reaction of an alkyl halide with thiourea, followed by hydrolysis, works well for primary halides but gives poor yields for tertiary halides precisely because of the dominance of the elimination side-reaction.[5]

The significance of these early studies on sterically hindered alkyl sulfides cannot be overstated. The consistent and predictable failure of the SN2 pathway provided some of the clearest and most compelling evidence for the principles of steric hindrance and the competition between substitution and elimination. This foundational work forced a more nuanced understanding of reaction mechanisms, directly influencing the theories of physical organic chemistry and laying the intellectual groundwork for the development of the sophisticated, selective synthetic methods that are indispensable in modern drug discovery and materials science.

References

-

Frank C. Whitmore - Penn State Materials Research Institute . (n.d.). Penn State Materials Research Institute. Retrieved February 11, 2026, from [Link]

-

Synthesis of di-t-butyl disulfide . (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]

-

Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. (Part 1). Catalysis by Alkali Metal Oxide and Alkaline Earth Metal Oxide Loaded on Alumina . (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Synthetic access to thiols: A review . (n.d.). Indian Academy of Sciences. Retrieved February 11, 2026, from [Link]

-

Reactions of Thiols . (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]

-

The Chemistry of the Thiol Groups . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

On the origin of the steric effect | Request PDF . (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Di-tert-butyl sulfide . (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

Sources

Organosulfur Compounds: From Redox Biology to Therapeutic Scaffolds

Technical Review & Development Guide

Executive Summary

Organosulfur compounds (OSCs) represent a chemically diverse class of molecules characterized by sulfur-containing functional groups (thiols, sulfides, disulfides, thiosulfinates, and isothiocyanates).[1][2] While historically recognized in Allium and Brassica vegetables, modern drug development views OSCs as potent "redox switches." Their therapeutic efficacy stems principally from their ability to modulate the Keap1-Nrf2 pathway, chelate transition metals, and induce apoptosis in neoplastic cells via ROS-mediated signaling.

This guide provides a rigorous technical analysis of OSCs, moving beyond basic descriptions to explore the causal mechanisms of their reactivity, stability challenges in formulation, and validated protocols for their extraction and quantification.

Part 1: Chemical Architecture & Reactivity

The biological activity of OSCs is dictated by the oxidation state of the sulfur atom and the lability of the S-S or C-S bond. Unlike carbon, sulfur expands its octet, allowing for a versatile range of oxidation states (-2 to +6), which facilitates the redox cycling critical for biological signaling.

Structural Classification[4]

-

Thiols (R-SH): The reduced form. Acts as a nucleophile (e.g., Allyl mercaptan).

-

Disulfides (R-S-S-R'): Formed via oxidation of thiols. The S-S bond is a target for thiol-disulfide exchange reactions with proteins (e.g., Diallyl disulfide - DADS).

-

Thiosulfinates (R-S(O)-S-R'): Highly reactive, transient species formed enzymatically (e.g., Allicin). They are potent electrophiles that react rapidly with cysteine residues.

-

Isothiocyanates (R-N=C=S): Found in cruciferous vegetables (e.g., Sulforaphane).[3][4] They form stable dithiocarbamates with sulfhydryl groups.

The Redox Switch Mechanism

The primary mode of action for many OSCs is S-thiolation . An OSC (e.g., Allicin) reacts with a specific cysteine residue on a target protein (e.g., Keap1 or Tubulin). This covalent modification alters the protein's tertiary structure, activating or inhibiting its function. This process is often reversible via the cellular Glutathione (GSH) / Thioredoxin systems, making OSCs ideal regulatory signal modulators rather than permanent toxicants.

Figure 1: Redox transitions of organosulfur compounds. The Thiol-Disulfide exchange is the critical step for protein S-thiolation and signaling.

Part 2: Pharmacodynamics & Signaling Pathways

The Nrf2/Keap1 Pathway (Antioxidant Defense)

The most well-characterized target of OSCs is the Keap1-Nrf2 pathway. Under basal conditions, Keap1 binds Nrf2 and targets it for ubiquitin-mediated degradation.

-

Mechanism: Electrophilic OSCs (like Sulforaphane or Allicin) modify specific cysteine sensors on Keap1 (Cys151, Cys273, Cys288).

-

Causality: This modification induces a conformational change in Keap1

prevents Nrf2 ubiquitination -

Outcome: Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Phase II detoxifying enzymes (HO-1, NQO1, GST).

NF-κB Suppression (Anti-inflammatory)

OSCs inhibit the NF-κB pathway, often by preventing the degradation of IκB (the inhibitor of NF-κB) or by directly modifying the IKK complex. This reduces the expression of pro-inflammatory cytokines (IL-6, TNF-α).

Figure 2: Activation of the Nrf2 Antioxidant Pathway by OSCs via Keap1 inhibition.

Part 3: Therapeutic Efficacy & Data[7]

The following table summarizes key OSCs and their quantitative effects on specific cell lines, highlighting the dose-dependency of their action.

Table 1: Comparative Efficacy of Key Organosulfur Compounds

| Compound | Class | Target Indication | Model / Cell Line | Effective Concentration (IC50 / Dose) | Mechanism Cited |

| Allicin | Thiosulfinate | Colorectal Cancer | HT-29 Cells | 37.5 µM (IC50) | GSH depletion, ROS accumulation, Apoptosis [1] |

| Sulforaphane | Isothiocyanate | Breast Cancer | MCF-7 Cells | 10-20 µM | Cell cycle arrest (G2/M), Histone Deacetylase inhibition [2] |

| Diallyl Disulfide (DADS) | Disulfide | Gastric Cancer | MGC-803 | 40 mg/kg (in vivo) | Induction of differentiation, inhibition of angiogenesis [3] |

| S-Allylcysteine (SAC) | Thioether | Neuroprotection | PC12 (Ischemia model) | 100 µM | Nrf2 activation, preservation of mitochondrial function [4] |

| Ajoene | Vinyl disulfide | Antifungal | Candida albicans | 2-20 µg/mL | Disruption of plasma membrane integrity [5] |

Part 4: Validated Experimental Protocols

Protocol A: Cryogenic Extraction of Volatile Thiosulfinates (Allicin)

Rationale: Allicin is thermally unstable and degrades rapidly into polysulfides (like DADS) at room temperature or in polar solvents. This protocol uses a cryogenic, non-polar approach to preserve the thiosulfinate structure for analysis.

Reagents:

-

Fresh Garlic Bulbs (Allium sativum)

-

Solvent: Pentane:Dichloromethane (2:1 v/v)

-

Anhydrous Magnesium Sulfate (

) -

Liquid Nitrogen or Dry Ice/Acetone bath

Workflow:

-

Enzymatic Activation: Crush 5g of fresh garlic cloves. Allow to stand at room temperature for exactly 10 minutes .

-

Why? This allows the enzyme Alliinase to convert the precursor Alliin into Allicin.

-

-

Cryo-Quenching: Immediately transfer the crushed paste into a flask containing 50mL of Pentane:DCM solvent pre-chilled to -78°C (using dry ice/acetone).

-